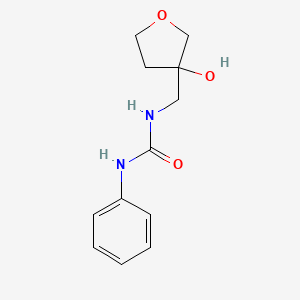
2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under various conditions. For “2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride”, the boiling point is predicted to be 238.8±40.0 °C, and the density is predicted to be 1.414±0.06 g/cm3 .科学的研究の応用
2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst in the production of polymers and plastics. In addition, it is used in the synthesis of various peptides, peptidomimetics, and other bioactive compounds. It is also used in the synthesis of various new materials, such as polymers, nanomaterials, and other nanostructured materials.
作用機序
2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride is an organic compound that acts as an acid-catalyst in the synthesis of various organic compounds. It acts as a proton donor and facilitates the formation of the desired product by proton transfer. This proton transfer is facilitated by the presence of trifluoroacetic anhydride, which acts as a proton acceptor. The proton transfer reaction is also aided by the presence of a base, such as potassium carbonate.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects in humans. It is not known to be toxic, and has no known adverse effects.
実験室実験の利点と制限
The main advantage of using 2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, as well as for the preparation of pharmaceuticals and agrochemicals. It is also used as a catalyst in the production of polymers and plastics. Furthermore, it is relatively inexpensive and easy to obtain.
The main limitation of using this compound in laboratory experiments is its reactivity. It is highly reactive and may react with other compounds in the laboratory, leading to the formation of unwanted products. It is also corrosive and may cause damage to laboratory equipment if not handled properly.
将来の方向性
The use of 2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride in research and industry is expected to continue to grow in the future. The compound can be used in the synthesis of various organic compounds, as well as for the preparation of pharmaceuticals and agrochemicals. It can also be used as a catalyst in the production of polymers and plastics. In addition, it can be used in the synthesis of various peptides, peptidomimetics, and other bioactive compounds. Furthermore, it can be used in the synthesis of various new materials, such as polymers, nanomaterials, and other nanostructured materials. Finally, it can be used in the development of new methods for the synthesis of organic compounds and the production of polymers and plastics.
合成法
2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine hydrochloride is synthesized through a two-step reaction. The first step involves the reaction of 3-chloro-phenyl-ethylamine with trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The second step is the hydrolysis of the resulting product, 2,2,2-trifluoro-1-(3-chloro-phenyl)-ethylamine anhydride, with hydrochloric acid. This yields the desired product, this compound.
特性
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNVRBSWOHDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2784589.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)
![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)
![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2784600.png)
![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)
![8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784603.png)

![7-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2784605.png)


![8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2784612.png)